Tert-butyl (S)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Description

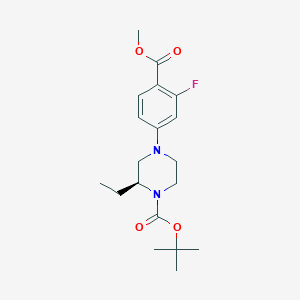

Tert-butyl (S)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, an ethyl substituent at the 2-position, and a 3-fluoro-4-(methoxycarbonyl)phenyl moiety at the 4-position. Its stereochemistry (S-configuration) and functional groups (fluoro, methoxycarbonyl) suggest roles in enhancing target binding, metabolic stability, and solubility .

Properties

Molecular Formula |

C19H27FN2O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

tert-butyl (2S)-2-ethyl-4-(3-fluoro-4-methoxycarbonylphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C19H27FN2O4/c1-6-13-12-21(9-10-22(13)18(24)26-19(2,3)4)14-7-8-15(16(20)11-14)17(23)25-5/h7-8,11,13H,6,9-10,12H2,1-5H3/t13-/m0/s1 |

InChI Key |

ZDUXHLIANZUWBR-ZDUSSCGKSA-N |

Isomeric SMILES |

CC[C@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F |

Canonical SMILES |

CCC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Piperazine

- The synthesis begins with piperazine , which is selectively protected at the 1-position with a tert-butoxycarbonyl (Boc) group to form tert-butyl piperazine-1-carboxylate .

- This protection is typically achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

- The Boc group prevents the piperazine nitrogen from reacting in later steps, allowing selective functionalization at other positions.

Preparation of the Fluorinated Aromatic Ester

- The aromatic moiety, 3-fluoro-4-(methoxycarbonyl)phenyl , is prepared separately.

- Fluorination of the benzene ring is performed using selective fluorinating agents under controlled conditions to place fluorine at the 3-position.

- Subsequent esterification of the 4-position carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl) produces the methyl ester group.

Coupling Reaction to Form the Final Product

- The Boc-protected, 2-ethyl-substituted piperazine is coupled with the fluorinated methyl ester aromatic compound.

- This coupling typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the aromatic ring at the 4-position of the piperazine.

- Reaction conditions are optimized to maintain the integrity of the Boc group and the ester functionality.

Industrial and Laboratory Scale Production Methods

| Step | Method/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Piperazine + di-tert-butyl dicarbonate, base, RT | >90 | Standard protection to avoid side reactions |

| 2-Ethyl Substitution | Alkylation with ethyl bromide, DMF, base, 50-80°C | 70-85 | Controlled to avoid over-alkylation |

| Aromatic Fluorination | Selective fluorination using electrophilic fluorinating agents | 60-75 | Requires precise temperature and reagent control |

| Esterification | Methanol + acid catalyst, reflux | >80 | Produces methyl ester with high purity |

| Coupling Reaction | Pd-catalyzed amination or nucleophilic aromatic substitution, inert atmosphere | 65-80 | Optimized for yield and purity |

Detailed Research Findings and Optimization Notes

- Protection Strategy: The Boc group is critical for selective functionalization. Its stability under coupling conditions allows for high yields without deprotection during synthesis.

- Fluorination: The fluorine atom enhances lipophilicity and metabolic stability but requires careful control to avoid polyfluorination or side reactions.

- Coupling Efficiency: Use of palladium catalysts with appropriate ligands (e.g., BINAP, Xantphos) significantly improves coupling yields and reduces by-products.

- Purification: Silica gel chromatography and recrystallization are commonly used to purify intermediates and final products, ensuring >98% purity.

- Scalability: Industrial synthesis employs continuous flow reactors for fluorination and coupling steps to improve safety, reproducibility, and throughput.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Key Considerations |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base, RT | Protect piperazine nitrogen | High yield, prevents side reactions |

| 2-Ethyl Alkylation | Ethyl bromide, DMF, base, 50-80°C | Introduce ethyl substituent | Control to avoid over-alkylation |

| Aromatic Fluorination | Electrophilic fluorinating agent, controlled temp | Add fluorine at 3-position | Avoid multiple substitutions |

| Esterification | Methanol, acid catalyst, reflux | Form methyl ester | Complete conversion required |

| Coupling Reaction | Pd catalyst, ligand, inert atmosphere, suitable solvent | Attach aromatic ring to piperazine | Maintain Boc and ester integrity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, Tert-butyl (S)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound is explored for its potential pharmacological properties. The piperazine ring is a common motif in many drugs, and the specific substitutions in this compound may impart unique biological activities, such as binding to specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-butyl (S)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxycarbonyl groups can enhance binding affinity and selectivity, while the piperazine ring can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Features

Key structural analogs and their differentiating substituents:

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 3-fluoro and 4-methoxycarbonyl substituents enhance electrophilicity and metabolic stability compared to bromomethyl (in ) or trifluoromethyl (in ) analogs, which may increase lipophilicity or reactivity .

Yield Comparison :

- Target compound yields are unspecified, but analogs like ’s pyrimidine derivative achieved 92% yield under optimized conditions .

Physicochemical Properties

Notes:

- The methoxycarbonyl group in the target compound improves aqueous solubility compared to trifluoromethyl () or aldehyde () analogs .

Stability and Degradation

Biological Activity

Tert-butyl (S)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperazine core, which is a common motif in pharmacologically active compounds. The presence of the tert-butyl group, a fluorinated phenyl ring, and a methoxycarbonyl substituent contributes to its unique pharmacological profile. Its structural formula can be represented as:

Antibacterial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar piperazine structures were tested for their inhibitory effects on DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Table 1: Inhibitory Activities of Related Compounds

| Compound | IC50 (nM) | MIC (μg/mL) | Target Bacteria |

|---|---|---|---|

| Compound A | <32 | <0.03125 | Staphylococcus aureus |

| Compound B | <100 | 2 - 16 | Escherichia coli, Klebsiella pneumoniae |

| Tert-butyl compound | TBD | TBD | TBD |

Note: TBD indicates that specific values for the tert-butyl compound are yet to be determined based on ongoing research.

These studies suggest that the compound could serve as a dual inhibitor against both DNA gyrase and topoisomerase IV, indicating its potential as an effective antibacterial agent.

Anticancer Activity

In addition to its antibacterial properties, there is emerging evidence that piperazine derivatives may also exhibit anticancer activity. For example, some studies have shown that piperazine-containing compounds can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Study: CDK Inhibition

Research has indicated that certain piperazine derivatives bind selectively to the inactive conformation of CDK6, leading to potent inhibition. The mechanism involves interactions with critical residues in the kinase domain, suggesting that modifications to the piperazine structure can enhance selectivity and potency against cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : As noted, the compound may inhibit bacterial topoisomerases, disrupting bacterial DNA processes.

- Cell Cycle Regulation : By targeting CDKs, it may interfere with cancer cell proliferation.

- Efflux Pump Blockade : Some piperazine derivatives have been shown to act as multidrug resistance (MDR) reversers by blocking efflux pumps in bacteria and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.